molecular formula C162H245N41O47S B599398 Gastric Inhibitory Polypeptide (1-30) amide (porcine) CAS No. 134846-93-8

Gastric Inhibitory Polypeptide (1-30) amide (porcine)

Cat. No.: B599398
CAS No.: 134846-93-8
M. Wt: 3551.042
InChI Key: RXKIQZMMRLNJEJ-HHXLJNLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gastric Inhibitory Polypeptide (1-30) amide (porcine), also known as GIP, is a full glucose-dependent insulinotropic polypeptide (GIP) receptor agonist . It has a high affinity equal to native GIP (1-42) . The sequence of this peptide is Tyr-Ala-Glu-Gly-Thr-Phe-Ile-Ser-Asp-Tyr-Ser-Ile-Ala-Met-Asp-Lys-Ile-Arg-Gln-Gln-Asp-Phe-Val-Asn-Trp-Leu-Leu-Ala-Gln-Lys-NH2 .


Synthesis Analysis

The GIP fragment is synthetically produced . The synthetic process allows for the creation of this peptide with a specific sequence of amino acids.


Physical and Chemical Properties Analysis

The Gastric Inhibitory Polypeptide (1-30) amide (porcine) has a molecular weight of 3551.04 and a chemical formula of C₁₆₂H₂₄₅N₄₁O₄₇S . It is stored at temperatures below -15°C .

Mechanism of Action

GIP strongly stimulates insulin secretion in the presence of glucose and also stimulates somatostatin release from gastric mucosa . It has been reported that both stimulatory activities can be dissociated by removing the C-terminal 12 amino acid residues . This GIP fragment has potent insulinotropic activity in the isolated, perfused rat pancreas but greatly reduced somatostatinotropic activity in the isolated perfused rat stomach . The site responsible for insulinotropic activity apparently lies between residues 19 and 30 of GIP .

Properties

IUPAC Name

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C162H245N41O47S/c1-18-82(10)129(203-156(245)118(78-205)197-147(236)109(69-92-45-49-95(208)50-46-92)189-152(241)116(74-127(220)221)194-155(244)117(77-204)198-160(249)131(84(12)20-3)202-154(243)111(68-90-36-25-22-26-37-90)195-161(250)132(88(16)206)199-123(213)76-175-138(227)102(54-58-124(214)215)180-134(223)85(13)176-137(226)97(165)66-91-43-47-94(207)48-44-91)158(247)178-87(15)136(225)182-106(59-63-251-17)143(232)193-114(72-125(216)217)150(239)183-100(41-30-32-61-164)144(233)201-130(83(11)19-2)159(248)186-101(42-33-62-173-162(171)172)139(228)184-104(52-56-120(167)210)141(230)185-105(53-57-121(168)211)142(231)192-115(73-126(218)219)151(240)190-110(67-89-34-23-21-24-35-89)153(242)200-128(81(8)9)157(246)196-113(71-122(169)212)149(238)191-112(70-93-75-174-98-39-28-27-38-96(93)98)148(237)188-108(65-80(6)7)146(235)187-107(64-79(4)5)145(234)177-86(14)135(224)181-103(51-55-119(166)209)140(229)179-99(133(170)222)40-29-31-60-163/h21-28,34-39,43-50,75,79-88,97,99-118,128-132,174,204-208H,18-20,29-33,40-42,51-74,76-78,163-165H2,1-17H3,(H2,166,209)(H2,167,210)(H2,168,211)(H2,169,212)(H2,170,222)(H,175,227)(H,176,226)(H,177,234)(H,178,247)(H,179,229)(H,180,223)(H,181,224)(H,182,225)(H,183,239)(H,184,228)(H,185,230)(H,186,248)(H,187,235)(H,188,237)(H,189,241)(H,190,240)(H,191,238)(H,192,231)(H,193,232)(H,194,244)(H,195,250)(H,196,246)(H,197,236)(H,198,249)(H,199,213)(H,200,242)(H,201,233)(H,202,243)(H,203,245)(H,214,215)(H,216,217)(H,218,219)(H,220,221)(H4,171,172,173)/t82-,83-,84-,85-,86-,87-,88+,97-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,128-,129-,130-,131-,132-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKIQZMMRLNJEJ-HHXLJNLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CC=C(C=C6)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CC=C(C=C6)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C162H245N41O47S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3551.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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